molecular formula C15H25NO3 B1532170 Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate CAS No. 1198284-49-9

Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate

Cat. No. B1532170
M. Wt: 267.36 g/mol
InChI Key: WPVRVDKDXFXDFM-UHFFFAOYSA-N
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Description

Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate (TBOA) is a synthetic molecule that has recently been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and physiological research. TBOA is an oxazolidinone derivative that has been synthesized in the laboratory and has been found to possess a range of unique properties. This molecule has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and physiological research.

Scientific Research Applications

Synthetic Routes and Intermediate Utility

Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate serves as an intermediate in various synthetic routes, facilitating access to a wide range of chemical spaces. For instance, it is utilized in the efficient synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, showcasing its versatility in producing bifunctional compounds with potential for novel compound development beyond traditional piperidine systems (Meyers et al., 2009). Another application includes its use as a reagent for introducing Boc protecting groups to amines, demonstrating its role in the synthesis of N-Boc-amino acids and esters, highlighting its stability and efficiency compared to other reagents (Rao et al., 2017).

Chemical Modifications and Reactions

The compound's reactivity with N,N-dimethylformamide dimethyl acetal underlines its chemical adaptability, leading to the formation of isomeric condensation products. This reaction pathway underscores the compound's utility in generating diverse molecular architectures (Moskalenko & Boev, 2012). Additionally, it's foundational in the stereoselective synthesis of (±)-perhydrohistrionicotoxin intermediates, emphasizing its significance in the synthesis of complex natural products (Ibuka et al., 1982).

Stabilization in Polymer Systems

The compound also finds application in the stabilization of polymers, where it acts synergistically with thiopropionate antioxidants. This interaction significantly enhances the stability of polymer systems, showcasing its importance beyond small molecule synthesis (Yachigo et al., 1992).

Structural and Conformational Studies

Further research into its structure and conformational properties revealed mirror symmetry in derivatives, providing insights into molecular symmetry and potential applications in designing molecules with specific stereochemical properties (Dong et al., 1999).

Synthetic Strategies for Bioactive Compounds

Moreover, it is pivotal in the synthesis of spiroaminals, a class of compounds with significant biological activity. These synthetic strategies highlight the compound's utility in accessing bioactive molecules with complex spirocyclic frameworks (Sinibaldi & Canet, 2008).

properties

IUPAC Name

tert-butyl 11-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-14(2,3)19-13(18)16-10-8-15(9-11-16)7-5-4-6-12(15)17/h4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVRVDKDXFXDFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCCC2=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate

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